molecular formula C26H23F4N3O3 B2988116 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea CAS No. 1024362-89-7

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea

Cat. No.: B2988116
CAS No.: 1024362-89-7
M. Wt: 501.482
InChI Key: HRBYLJSQVGCGKQ-UHFFFAOYSA-N
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Description

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea is a urea derivative characterized by a central urea (-NH-C(=O)-NH-) linker bridging two aromatic moieties. The first moiety contains a 6,7-dimethoxy-substituted 3,4-dihydroisoquinoline group, a structural feature associated with bioactivity in kinase inhibition and receptor modulation . The second moiety is a 4-fluoro-2-(trifluoromethyl)phenyl group, which introduces electron-withdrawing fluorine and trifluoromethyl substituents. These groups are known to enhance metabolic stability and modulate lipophilicity .

Properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F4N3O3/c1-35-23-12-16-9-10-31-22(19(16)14-24(23)36-2)11-15-3-6-18(7-4-15)32-25(34)33-21-8-5-17(27)13-20(21)26(28,29)30/h3-8,12-14H,9-11H2,1-2H3,(H2,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBYLJSQVGCGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=C(C=C(C=C4)F)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of urea derivatives sharing the 6,7-dimethoxy-3,4-dihydroisoquinolinylmethylphenyl core. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name (Substituent on Urea Nitrogen) Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties (from evidence)
Target Compound : 4-fluoro-2-(trifluoromethyl)phenyl C₂₇H₂₄F₄N₃O₃* ~538.5† -CF₃, -F High lipophilicity due to -CF₃; potential metabolic stability
1. Cyclohexyl () C₂₇H₃₃N₃O₃ 459.58 Cyclohexyl Aliphatic substituent; likely increased solubility vs. aromatic analogs
2. 3-Chloro-4-methoxyphenyl () C₂₆H₂₆ClN₃O₄ 479.96 -Cl, -OCH₃ Halogen enhances binding; methoxy improves solubility
3. 2-Ethoxyphenyl () C₂₇H₂₉N₃O₄ 459.54 -OCH₂CH₃ Ethoxy group increases hydrophobicity vs. methoxy; predicted pKa 13.89
4. 4-(Trifluoromethoxy)phenyl () C₂₆H₂₄F₃N₃O₄ 499.48 -OCF₃ Strong electron-withdrawing effect; higher molar mass vs. target compound
5. 2-Chlorophenyl () C₂₆H₂₃ClN₃O₃ 468.94 -Cl Ortho-substitution may sterically hinder binding

*Molecular formula and molar mass estimated based on structural similarity.

Key Observations:

Electron-Withdrawing Groups : The target compound’s -CF₃ and -F substituents contrast with analogs bearing -Cl () or -OCF₃ (). These groups enhance electrophilicity and may improve target binding in enzymes like kinases .

Solubility Trends : Cyclohexyl () and methoxy/ethoxy groups () likely improve aqueous solubility compared to the highly lipophilic -CF₃ group in the target compound.

Steric Effects : Ortho-substituted analogs (e.g., 2-chlorophenyl in ) may exhibit reduced binding affinity due to steric hindrance, whereas para-substituted derivatives (e.g., target compound) favor planar interactions .

Notes

Limitations in Evidence: No direct pharmacological data (e.g., IC₅₀, Ki) are provided for the target compound or its analogs. Predictions are based on structural trends and general medicinal chemistry principles.

Unlisted Analogs: Compounds like 1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluorophenyl)urea () lack molecular data but highlight the diversity of this chemical series.

Synthetic Feasibility: The dihydroisoquinoline core is synthetically accessible via Pictet-Spengler reactions, enabling modular substitution on the urea moiety .

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